molecular formula C10H19N3O3 B7841672 (4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid

(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid

Cat. No.: B7841672
M. Wt: 229.28 g/mol
InChI Key: JSCYPZRQSWFMMX-UHFFFAOYSA-N
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Description

(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid is a piperazine derivative featuring a dimethylcarbamoylmethyl substituent at the 4-position of the piperazine ring and an acetic acid moiety. Piperazine-based compounds are widely studied for their pharmacological and chemical utility, particularly in drug discovery and organic synthesis.

Properties

IUPAC Name

2-[4-[2-(dimethylamino)-2-oxoethyl]piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-11(2)9(14)7-12-3-5-13(6-4-12)8-10(15)16/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCYPZRQSWFMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions involving acetic anhydride or acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: Studied for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Dimethylcarbamoylmethyl-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Properties

  • Dimethylcarbamoylmethyl Group: Enhances metabolic stability and membrane permeability compared to simpler substituents like methyl or aminoethyl. This group is less polar than Fmoc, favoring blood-brain barrier penetration .
  • Fmoc and Benzoyl Groups: Bulky substituents (e.g., Fmoc, 3-methylbenzoyl) improve steric hindrance, reducing nonspecific binding. These are critical in peptide synthesis and kinase inhibitor design .
  • Aminoethyl and Carbamimidoyl: Increase polarity and hydrogen-bonding capacity, making these analogs suitable for aqueous-phase reactions or ion-channel modulation .

Pharmacological and Industrial Relevance

  • Antibacterial Activity : The methyl-substituted analog () demonstrates the role of small alkyl groups in disrupting bacterial cell membranes .
  • Chemical Intermediates : Fmoc-protected derivatives () are indispensable in automated peptide synthesizers .
  • Solubility Considerations : Glacial acetic acid () is often used as a solvent in synthesizing these compounds, though its corrosive nature demands careful handling .

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